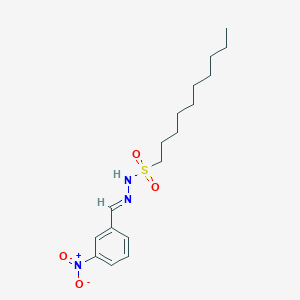
4-(1-piperidinylcarbonothioyl)phenyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-piperidinylcarbonothioyl)phenyl phenylacetate, also known as PCTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. PCTPA is a thioester derivative of phenyl phenylacetate, which is a well-known drug used to treat various medical conditions.
Mechanism of Action
The mechanism of action of 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate involves the inhibition of enzyme activity by binding to the active site of the enzyme. 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. This results in a decrease in enzyme activity and a subsequent decrease in the production of the enzyme's product.
Biochemical and Physiological Effects
4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of neurotransmitter levels. 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has been shown to decrease the levels of acetylcholine in the brain, which is a neurotransmitter involved in memory and learning. Additionally, 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has been shown to decrease the levels of dopamine in the brain, which is a neurotransmitter involved in reward and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate in lab experiments is its ability to inhibit enzyme activity, which can be useful in the study of enzyme kinetics and protein-ligand interactions. Additionally, 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has a high binding affinity for proteins, which can be useful in the study of protein-protein interactions. However, one limitation of using 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
Future Directions
There are several future directions for the use of 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate in scientific research. One potential application is the study of the role of 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate in the regulation of neurotransmitter levels in the brain. Additionally, 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate could be used to study the binding affinity of various ligands to proteins, which could lead to the development of new drugs and therapies. Finally, 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate could be used to study the mechanism of action of various enzymes, which could lead to a better understanding of enzyme kinetics and protein-ligand interactions.
Conclusion
In conclusion, 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has been shown to inhibit enzyme activity, modulate neurotransmitter levels, and have high binding affinity for proteins. While there are limitations to its use in lab experiments, 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has several potential future directions for scientific research.
Synthesis Methods
The synthesis of 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate involves the reaction of phenyl phenylacetate with thionyl chloride, followed by the reaction with piperidine. This process results in the formation of 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate, which is a white crystalline solid with a melting point of 102-104°C.
Scientific Research Applications
4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has been used in various scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, 4-(1-piperidinylcarbonothioyl)phenyl phenylacetate has been used to study the binding affinity of various ligands to proteins, including the binding of dopamine to the dopamine transporter.
properties
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c22-19(15-16-7-3-1-4-8-16)23-18-11-9-17(10-12-18)20(24)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSJHHVVOMYSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylcarbonothioyl)phenyl phenylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)





![4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5768380.png)

